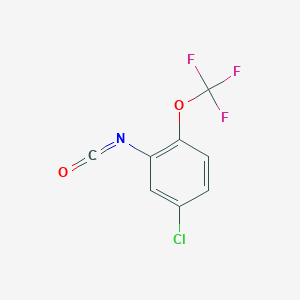

4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene

Description

4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring three substituents on a benzene ring:

- 1-position: Trifluoromethoxy (-OCF₃) group.

- 2-position: Isocyanato (-N=C=O) group.

- 4-position: Chloro (-Cl) group.

Molecular Formula: C₈H₃ClF₃NO₂ Molecular Weight: 255.56 g/mol (calculated). Structural Highlights:

- The trifluoromethoxy group is strongly electron-withdrawing, influencing the ring's electronic density.

- The isocyanato group is highly reactive, enabling nucleophilic additions (e.g., with amines or alcohols).

- Chlorine at the 4-position contributes to steric and electronic effects.

This compound is primarily used in synthetic organic chemistry for constructing ureas, carbamates, and heterocycles .

Properties

Molecular Formula |

C8H3ClF3NO2 |

|---|---|

Molecular Weight |

237.56 g/mol |

IUPAC Name |

4-chloro-2-isocyanato-1-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H3ClF3NO2/c9-5-1-2-7(15-8(10,11)12)6(3-5)13-4-14/h1-3H |

InChI Key |

CRFWZCXOLOSXFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=C=O)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Chloro-1-(trifluoromethoxy)benzene Intermediates

The starting point is typically 4-substituted-1-(trifluoromethoxy)benzene compounds. According to patent WO2016125185A2, the preparation of such intermediates involves:

- Chlorination of benzaldehyde or benzaldehyde/parylene mixtures using chlorine or chlorinating agents (e.g., sulfuryl chloride, N-chlorosuccinimide) in the presence of catalysts such as phosphorus trichloride or azobisisobutyronitrile derivatives.

- The chlorination is carried out in solvents like benzotrifluoride, chlorobenzene, or dichlorobenzenes to control regioselectivity and yield.

- The chlorination step is followed by fluoridation with anhydrous hydrogen fluoride to introduce the trifluoromethoxy group, yielding 4-chloro-1-(trifluoromethoxy)benzene.

These steps are conducted under controlled temperatures (50–120 °C) and reaction times (1–12 hours), optimizing yield and purity.

The next critical step is the introduction of an amino group ortho to the chloro substituent:

- Nitration of the chlorinated trifluoromethoxybenzene is typically performed using nitrating agents such as nitric acid or nitronium salts in solvents like nitromethane, ensuring regioselective substitution at the 2-position.

- The resulting nitro compound is then reduced to the corresponding aniline using catalytic hydrogenation with palladium on charcoal in ethanol under hydrogen gas, or alternatively, iron and hydrochloric acid reduction methods.

- This reduction step is crucial for obtaining 4-chloro-2-amino-1-(trifluoromethoxy)benzene with high purity and yield.

Conversion of the Aniline to 4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene

The final transformation involves converting the aniline to the isocyanate:

- The aniline derivative is reacted with phosgene or triphosgene in the presence of a catalyst such as pyridine.

- This reaction is carried out in organic solvents like dioxane or chlorinated solvents at low temperatures (around -5 °C) initially, followed by heating to reflux for several hours (3–5 hours).

- After completion, the reaction mixture is subjected to reduced pressure distillation or vacuum distillation to isolate the crude isocyanate product.

- Further purification by rectification under controlled vacuum and temperature conditions (vacuum ≤ -0.096 MPa, temperature 95–100 °C) yields the pure 4-chloro-2-isocyanato-1-(trifluoromethoxy)benzene with high purity (>99%) and good molar yield (~80%).

Representative Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Chlorination | Chlorine or sulfuryl chloride + catalyst (PCl3, AIBN derivatives) | Benzotrifluoride, chlorobenzene | 50–120 °C | 1–12 h | Controls regioselectivity |

| Fluoridation | Anhydrous hydrogen fluoride | - | Ambient to mild heating | - | Introduces trifluoromethoxy group |

| Nitration | Nitric acid or nitronium tetrafluoroborate | Nitromethane | Ambient | - | Selective nitration at ortho position |

| Reduction | Pd/C catalyst, H2 gas or Fe/HCl | Ethanol or chlorinated solvents | Room temp to 60 °C | Several hours | Converts nitro to amino group |

| Isocyanate formation | Triphosgene + pyridine | Dioxane or chlorinated solvents | Initial -5 °C, then reflux | 3–5 h | Formation of isocyanate from aniline |

| Purification | Vacuum distillation | - | 95–100 °C | - | Achieves >99% purity and ~80% yield |

Summary of Key Research Findings and Industrial Relevance

- The multi-step synthesis is well-documented in patents and literature, emphasizing mild reaction conditions, use of non-hazardous solvents where possible, and scalable industrial processes.

- The use of triphosgene as a safer phosgene equivalent is preferred for isocyanate formation.

- Catalysts such as pyridine and palladium on charcoal improve reaction efficiency and selectivity.

- Purification by vacuum distillation ensures high purity essential for downstream applications.

- The trifluoromethoxy substituent significantly influences the electronic properties, requiring careful control of reaction conditions to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Other Derivatives: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for potential use in drug development and as a reagent in pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and physical properties of 4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene and its analogs:

Key Observations

Electronic Effects :

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The OCF₃ group (in the target compound) is more polar and electron-withdrawing than CF₃ due to the oxygen atom, enhancing electrophilic substitution rates at meta/para positions .

- Chloro vs. Bromo : Bromine (e.g., in 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene) offers better leaving-group ability in cross-coupling reactions compared to chlorine .

Reactivity :

- Isocyanato (-NCO) vs. Isothiocyanato (-NCS) : Isocyanates react faster with nucleophiles (e.g., amines) to form ureas, whereas isothiocyanates form thioureas, which are more hydrolytically stable .

- Benzyl Isothiocyanate : The CH₂ spacer in 4-Chlorobenzyl Isothiocyanate reduces ring conjugation, lowering reactivity compared to directly bonded isothiocyanates .

Physical Properties :

- Boiling Points : Compounds with trifluoromethyl groups (e.g., 2-(Trifluoromethyl)phenyl isothiocyanate, 216°C) exhibit higher boiling points than benzyl derivatives (e.g., 4-Chlorobenzyl Isothiocyanate, 105°C) due to increased molecular weight and polarity .

- Density : Higher density in trifluoromethyl derivatives (1.566 g/cm³) correlates with fluorine’s high atomic mass .

Biological Activity

4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene is a synthetic organic compound notable for its unique structure, which includes a chloro group, an isocyanate functional group, and a trifluoromethoxy substituent on a benzene ring. This combination of electronegative halogens and functional groups plays a significant role in its biological activity, particularly in pharmaceutical and agrochemical applications.

The molecular formula of 4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene contributes to its lipophilicity, enhancing its bioavailability and interaction with biological targets. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CClFNO |

| Molecular Weight | 221.58 g/mol |

| CAS Number | 1261617-89-3 |

Biological Activity

Research indicates that 4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene exhibits significant biological activity, particularly as a pharmaceutical intermediate. Its potential applications include:

- Enzyme Inhibition : The compound has shown properties that inhibit various enzymes, including cytochrome P450 isoforms, which are crucial in drug metabolism and toxicity assessments .

- Pharmaceutical Development : Its unique trifluoromethoxy group may enhance binding affinity to biological targets, making it a candidate for drug design .

Case Studies

-

Cytochrome P450 Interaction :

- A study demonstrated that 4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene acts as a substrate for cytochrome P450 enzymes. This interaction is significant for understanding metabolic pathways and evaluating the compound's toxicity .

-

Comparative Analysis with Similar Compounds :

- The compound was compared with structurally similar compounds to assess its biological activity. Notably, it exhibited enhanced reactivity due to the presence of both chloro and trifluoromethoxy groups .

The mechanism through which 4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene exerts its biological effects involves:

- Interaction with Biological Molecules : The isocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity.

- Lipophilicity and Membrane Permeability : The trifluoromethoxy group increases the compound's lipophilicity, facilitating better membrane permeability and improved interactions with cellular targets .

Research Findings

Recent studies have highlighted several key findings related to the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Inhibition of cytochrome P450 isoforms observed . |

| Binding Affinity | Enhanced binding to biological targets compared to similar compounds . |

| Toxicity Assessment | Relevance in metabolic pathways noted . |

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene?

The compound is synthesized via phosgenation of the corresponding aniline derivative. Key steps include:

- Reacting 4-chloro-2-amino-1-(trifluoromethoxy)benzene with phosgene (COCl₂) in an inert atmosphere at low temperatures (2–8°C) to prevent decomposition .

- Purification via distillation or recrystallization to achieve >95% purity.

- Critical parameters: Strict moisture control (to avoid hydrolysis of the isocyanate group), solvent selection (e.g., dichloromethane or toluene), and stoichiometric excess of phosgene .

| Reaction Parameter | Optimal Condition |

|---|---|

| Temperature | 2–8°C |

| Solvent | Dichloromethane |

| Catalyst | None (direct phosgenation) |

| Yield | 70–85% after purification |

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the isocyanate group (δ ~120–130 ppm for ¹³C) and trifluoromethoxy substituent (distinct splitting patterns) .

- HPLC : Reverse-phase chromatography (C18 column, methanol/water gradient) assesses purity (>98%) and monitors reaction progress .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, critical for confirming regiochemistry and intermolecular interactions .

Q. What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods due to the toxicity of isocyanates (respiratory hazards).

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and respirators with organic vapor cartridges .

- Storage : Under inert gas (argon/nitrogen) at 2–8°C to prevent moisture ingress and decomposition .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence electronic and steric properties in reactions?

- The -OCF₃ group is strongly electron-withdrawing (σₚ = 0.35), polarizing the benzene ring and directing electrophilic substitution to the para position relative to the isocyanate group.

- Steric effects from the trifluoromethoxy group hinder nucleophilic attack at the ortho position, favoring regioselective reactions (e.g., urea formation with amines at the isocyanate site) .

Q. What strategies mitigate competing side reactions during derivatization (e.g., carbamate/urea synthesis)?

- Solvent Choice : Use aprotic solvents (THF, DCM) to minimize hydrolysis of the isocyanate group.

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate nucleophilic addition while suppressing dimerization .

- Temperature Control : Reactions with alcohols/amines performed at 0–25°C to avoid thermal degradation .

Q. Can computational methods predict reactivity trends for this compound?

- DFT Calculations : Models predict electrophilic Fukui indices, identifying the isocyanate carbon (f⁺ = 0.45) as the most reactive site.

- Molecular Dynamics : Simulates solvent effects on reaction pathways, showing toluene enhances reaction rates by 20% compared to DMSO due to reduced polarity .

Q. What are its applications in designing bioactive molecules?

- Urea/Carbamate Prodrugs : Reacts with amines/alcohols to form stable urea/carbamate linkages, enhancing pharmacokinetic properties (e.g., metabolic stability) .

- Case Study : Derivatives of similar isocyanates show antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) due to interactions with bacterial cell wall synthesis enzymes .

Methodological Considerations

- Contradictions in Data : Some studies report variable yields (70–95%) for phosgenation, likely due to differences in moisture control or phosgene purity . Validate protocols with Karl Fischer titration to ensure anhydrous conditions.

- Advanced Purification : Use preparative HPLC (C18 column, methanol/water) for isolating high-purity fractions (>99%) for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.